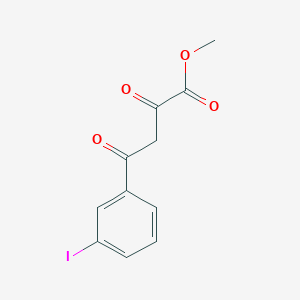

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate

Description

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate is a β-diketo ester derivative featuring a 3-iodophenyl substituent. It is synthesized as a yellow solid with a 70% yield and characterized by spectroscopic methods:

- 1H NMR (400 MHz, DMSO-d6): δ 3.66 (s, 3H, CH3), 6.79 (s, 1H, =CH), 7.25–7.28 (m, 1H, 3-iodophenyl), 7.72–7.75 (m, 3H, 3-iodophenyl), 16.34 [br s, 1H, OH (enol)] .

- Mass (ESI): m/z [M+H]+ calcd 332.95; found 332.86 .

Its β-diketo moiety enables tautomerism (keto-enol forms), influencing reactivity and coordination chemistry.

Properties

Molecular Formula |

C11H9IO4 |

|---|---|

Molecular Weight |

332.09 g/mol |

IUPAC Name |

methyl 4-(3-iodophenyl)-2,4-dioxobutanoate |

InChI |

InChI=1S/C11H9IO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 |

InChI Key |

IXWBIPAWSJATDB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-iodophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Produces 4-(3-iodophenyl)-2,4-dioxobutanoic acid.

Reduction: Yields 4-(3-iodophenyl)-2,4-dioxobutanol.

Substitution: Results in various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The iodophenyl group can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,4-Dioxobutanoate Derivatives

Structural and Reactivity Differences

- Substituent Effects: Iodine vs. Electron-Withdrawing Groups (NO2): The nitro group in methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate enhances electrophilicity, making it reactive in nucleophilic substitutions . Heterocyclic Substituents (Furyl): The 2-furyl derivative exhibits distinct π-conjugation, altering electronic properties for heterocyclic synthesis .

- Ester Group Variation: Methyl esters (e.g., this compound) are more hydrolytically stable than ethyl analogs, which may offer better solubility in organic solvents .

Physicochemical Properties

- Molecular Weight and Solubility: Iodine’s high atomic mass increases molecular weight (332.95 vs.

- Tautomerism: All β-diketo derivatives exhibit keto-enol tautomerism, but the enol form’s stability varies with substituent electronic effects .

Biological Activity

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore the biological activity of this compound, including mechanisms of action, efficacy in various studies, and relevant case studies.

- Chemical Formula : C11H9I O4

- Molecular Weight : 304.09 g/mol

- CAS Number : Not specified in the available data.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to exert its effects through:

- Inhibition of Bcl-2/Bcl-xL Proteins : Similar compounds have shown efficacy as inhibitors of Bcl-2 and Bcl-xL proteins, which are involved in regulating apoptosis in cancer cells. The binding affinity to these proteins is crucial for its potential as an anticancer agent .

- Impact on Cell Growth : Studies indicate that modifications to the compound can significantly affect its potency in inhibiting cancer cell growth. For instance, structural modifications have led to increased binding affinities and improved cellular activity in various cancer cell lines .

Anticancer Efficacy

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated:

- IC50 Values : The compound exhibits IC50 values in the low nanomolar range against small-cell lung cancer cell lines, indicating potent growth inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Bcl-2 Inhibition :

- A study focused on a series of compounds similar to this compound demonstrated their ability to bind effectively to Bcl-2 with K_i values < 1 nM and IC50 values ranging from 1-2 nM against sensitive cancer cell lines .

- Table 1 summarizes the binding affinities and IC50 values for various derivatives tested.

| Compound | Binding Affinity (K_i) | IC50 (nM) |

|---|---|---|

| Compound A | < 1 nM | 1 |

| Compound B | < 1 nM | 2 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.